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Compound Name: Edoxaban tosylate monohydrate

Cat. No.: B194557

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the pharmacokinetic and metabolic profile of
edoxaban, a direct, selective, and reversible inhibitor of Factor Xa (FXa). Edoxaban is
administered as edoxaban tosylate monohydrate for the prevention of stroke and systemic
embolism in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of deep
vein thrombosis (DVT) and pulmonary embolism (PE).[1][2][3][4] A thorough understanding of
its absorption, distribution, metabolism, and excretion (ADME) is critical for its safe and
effective clinical use.

Pharmacokinetic Profile

Edoxaban exhibits a predictable pharmacokinetic profile characterized by rapid absorption and
a balanced clearance mechanism involving both renal and non-renal pathways.[5][6] Its
pharmacokinetics are generally linear and dose-proportional for once-daily doses ranging from
15 to 150 mg.[5][6]

1.1 Absorption Following oral administration, edoxaban is rapidly absorbed, with peak plasma
concentrations (Cmax) achieved within 1.0 to 2.0 hours.[1][5][6] The absolute oral
bioavailability of edoxaban is approximately 62%.[1][2][5][6][7][8] While food can delay the time
to peak concentration, it does not significantly affect the total systemic exposure (AUC),
allowing for administration with or without meals.[5][6][8]
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1.2 Distribution Edoxaban is widely distributed in the body, with a steady-state volume of
distribution (Vss) of approximately 107 L.[2][5][6] In vitro studies show that plasma protein
binding is around 55%, suggesting a moderate affinity for plasma proteins.[1][2]

1.3 Metabolism Edoxaban undergoes minimal metabolism, with the unchanged parent drug
being the predominant form in plasma.[1][2] The metabolic pathways are minor contributors to
its overall clearance.[5] Metabolism occurs primarily through hydrolysis, which is mediated by
carboxylesterase 1 (CES1), forming the human-specific, active metabolite M-4.[2][9][10] This
metabolite, however, reaches less than 10% of the exposure of the parent compound.[2] Other
minor pathways include conjugation and oxidation by Cytochrome P450 3A4/5 (CYP3A4/5),
contributing to less than 10% of clearance.[5][9]

1.4 Excretion Edoxaban is eliminated through multiple routes. Total clearance is approximately
22 L/h.J2][5][6] Renal clearance accounts for about 50% of the total clearance (approximately
11 L/h), with the remainder attributed to metabolism and biliary/intestinal secretion.[2][5][6] The
terminal elimination half-life in healthy subjects is between 10 and 14 hours.[1][2][5][6][7][8][11]
A mass balance study using radiolabeled [**C]edoxaban found that approximately 62% of the
dose was recovered in feces and 35% in urine.[5][8][9][12]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of edoxaban in healthy
adult subjects.

Table 1: Summary of Key Pharmacokinetic Parameters of Edoxaban in Healthy Adults
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Parameter Value Reference(s)

Time to Peak Concentration

(Tmax) 1.0-2.0 hours [1][5](6]

Absolute Bioavailability ~62% (12151617181 0][13]
Plasma Protein Binding ~55% [1]12]

Volume of Distribution (Vss) ~107 L [2][5][6]

Total Clearance (CL) ~22 L/ [21(5]6]

Renal Clearance (CLr) ~11 L/h (~50% of Total CL) [2]15]

Elimination Half-Life (tv2) 10-14 hours [IE25]6]1718][1 1]

Metabolism and Transport Mechanisms

3.1 Metabolic Pathways Edoxaban's metabolism is limited. The primary pathways involve
hydrolysis by CES1 to form the active metabolite M-4, and minor contributions from CYP3A4/5-
mediated oxidation.

Edoxaban Metabolism
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Caption: Primary metabolic pathways of edoxaban.
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3.2 Role of P-glycoprotein (P-gp) Transporter Edoxaban is a substrate of the efflux transporter
P-glycoprotein (P-gp).[13][14][15] This transporter plays a crucial role in its disposition by
limiting intestinal absorption and facilitating its excretion.[14][15] Co-administration with potent
P-gp inhibitors can significantly increase edoxaban plasma concentrations, necessitating dose
adjustments in certain clinical scenarios.[11][16][17] Conversely, P-gp inducers may decrease
edoxaban exposure.[17] Edoxaban is not a significant substrate for major uptake transporters
like OAT1, OAT3, OCT2, or OATP1B1.[5][14][15]

Influence of P-glycoprotein (P-gp) on Edoxaban Disposition
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Caption: Role of P-gp in edoxaban absorption and excretion.

Pharmacokinetics in Special Populations

4.1 Renal Impairment Since renal clearance is a major elimination pathway, renal function is
the most significant intrinsic factor affecting edoxaban exposure.[5] Total exposure (AUC)
increases as renal function declines. Dose reduction is recommended for patients with
moderate to severe renal impairment (Creatinine Clearance [CLcr] 15-50 mL/min).[18][19]
Edoxaban is not recommended in patients with CrCl <15 mL/min.[18] Interestingly, in patients
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with NVAF, edoxaban is also not recommended for those with CrCl >95 mL/min due to an
observed increased risk of ischemic stroke compared to warfarin in this subgroup.[18][20]

Table 2: Effect of Renal Impairment on Edoxaban Exposure Compared to Normal Renal

Function
Renal Function Creatinine Approximate
. Reference(s)
Category Clearance (CLcr) Increase in AUC
Mild =50 to <80 mL/min 32% [51[21]
Moderate 230 to <50 mL/min 74% [5][21]
Severe <30 mL/min 72% [5][21]

4.2 Hepatic Impairment Studies in subjects with mild to moderate hepatic impairment did not
show a significant impact on the peak or total exposure of edoxaban.[1][5] This is consistent
with the limited role of hepatic metabolism in its overall clearance.[5] However, it should be
avoided in patients with moderate to severe hepatic impairment (Child-Pugh Class B or C) due
to the potential for underlying coagulopathy.[18]

4.3 Body Weight, Age, and Gender Low body weight (<60 kg) is associated with increased
edoxaban exposure, and a dose reduction is recommended for these patients.[11][18] After
accounting for renal function and body weight, age and gender do not independently affect the
pharmacokinetics of edoxaban to a clinically relevant degree.[5][6][10]

Drug-Drug Interactions

The potential for drug-drug interactions (DDIs) with edoxaban primarily relates to its status as a
P-gp substrate.[17] Strong inhibitors of P-gp can increase edoxaban exposure, while inducers
can decrease it.[17] Because metabolism via CYP3A4 is minimal, interactions with inhibitors or
inducers of this enzyme are not considered clinically significant.[2][5]

Table 3: Effect of Co-administered P-gp Inhibitors on Edoxaban Pharmacokinetics
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Co-administered % Increase in % Increase in

Reference(s)
Drug Edoxaban AUC Edoxaban Cmax
Quinidine 77% 85% [16][22]
Verapamil 53% 53% [16][22]
Dronedarone 85% 46% [16][22]
Amiodarone 40% 66% [16][22]

Note: Dose reduction of edoxaban is recommended with certain potent P-gp inhibitors like
dronedarone, quinidine, and verapamil in specific patient populations.[8][11]

Experimental Methodologies

6.1 Human Mass Balance Study Protocol To determine the absorption, metabolism, and
excretion of edoxaban, a human mass balance study was conducted.

Design: Open-label, single-dose study in healthy male subjects.[12]

e Procedure: A single oral dose of 60 mg of [**Cledoxaban was administered.[12]

o Sample Collection: Serial blood, plasma, urine, and fecal samples were collected for up to
168 hours post-dose.[12]

e Analysis: Total radioactivity in all samples was measured by liquid scintillation counting.
Concentrations of edoxaban and its metabolites were quantified using validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) methods.[12]
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Workflow for Human Mass Balance Study
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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